

# Technical Guide: Spectroscopic Characterization of 1-(4-Pyridyl)homopiperazine Dihydrochloride

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## Compound of Interest

**Compound Name:** 1-(4-Pyridyl)homopiperazine dihydrochloride

**Cat. No.:** B1302288

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**Audience:** Researchers, scientists, and drug development professionals.

**Disclaimer:** No specific, publicly available experimental spectroscopic data (NMR, IR, MS) for **1-(4-Pyridyl)homopiperazine dihydrochloride** has been identified at the time of writing. This guide provides detailed experimental protocols and expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related compounds. This information is intended to guide researchers in their own data acquisition and interpretation.

## Introduction

**1-(4-Pyridyl)homopiperazine dihydrochloride** is a heterocyclic compound of interest in medicinal chemistry. Its structure comprises a homopiperazine ring linked to a pyridine ring. As a dihydrochloride salt, the nitrogen atoms of the homopiperazine and/or pyridine rings are protonated. Accurate structural elucidation and characterization are crucial for its development and application. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1-(4-Pyridyl)homopiperazine dihydrochloride**, <sup>1</sup>H and <sup>13</sup>C NMR will provide key information on the number and connectivity of protons and carbons.

## Expected $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The expected chemical shifts are influenced by the electron-withdrawing effect of the protonated pyridinium ring and the overall structure of the homopiperazine moiety.

Table 1: Expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **1-(4-Pyridyl)homopiperazine Dihydrochloride**

Assignment	Expected $^1\text{H}$ Chemical Shift (ppm)	Expected $^{13}\text{C}$ Chemical Shift (ppm)	Notes
Pyridinium H-2, H-6	~8.5 - 8.8	~145 - 150	Protons adjacent to the pyridinium nitrogen are highly deshielded.
Pyridinium H-3, H-5	~7.0 - 7.5	~125 - 130	
Pyridinium C-4	N/A	~150 - 155	Quaternary carbon attached to the homopiperazine nitrogen.
Homopiperazine $\text{CH}_2$ (adjacent to pyridyl)	~3.5 - 4.0	~45 - 50	Deshielded by the adjacent pyridinium ring.
Homopiperazine $\text{CH}_2$	~3.0 - 3.5	~40 - 45	
Homopiperazine $\text{CH}_2$ (middle)	~2.0 - 2.5	~25 - 30	
$\text{NH}^+$	Variable (broad)	N/A	Chemical shift and appearance are highly dependent on the solvent, concentration, and water content. May exchange with $\text{D}_2\text{O}$ .

## Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Pyridyl)homopiperazine dihydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>, or CD<sub>3</sub>OD) in a 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical, as the compound is a salt and may have limited solubility in less polar solvents like CDCl<sub>3</sub>. D<sub>2</sub>O is often a good choice for hydrochloride salts.
- Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d<sub>4</sub> acid, sodium salt (TSP) for D<sub>2</sub>O, or tetramethylsilane (TMS) for organic solvents, to reference the chemical shifts ( $\delta$  = 0.00 ppm).
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans and a longer acquisition time will be necessary.[1] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard. Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Expected FT-IR Data

Table 2: Expected FT-IR Absorption Bands for **1-(4-Pyridyl)homopiperazine Dihydrochloride**

Wavenumber (cm <sup>-1</sup> )	Vibration	Expected Intensity
3400 - 3200	O-H stretch (if hydrated)	Broad
3100 - 3000	Aromatic C-H stretch	Medium
2950 - 2850	Aliphatic C-H stretch	Medium
2700 - 2400	N-H <sup>+</sup> stretch (ammonium salt)	Broad, strong
~1640	Pyridinium ring C=C and C=N stretching	Strong
~1550, 1480	Pyridinium ring stretching	Medium to strong
1450 - 1400	CH <sub>2</sub> scissoring	Medium
1200 - 1100	C-N stretching	Medium

The presence of a broad and strong absorption in the 2700-2400 cm<sup>-1</sup> region is characteristic of an amine salt.<sup>[5][6][7]</sup> The pyridinium ring vibrations are expected at slightly higher wavenumbers compared to an unprotonated pyridine ring.<sup>[5][8][9]</sup>

## Experimental Protocol for FT-IR Spectroscopy

For a solid sample like **1-(4-Pyridyl)homopiperazine dihydrochloride**, the KBr pellet method is common.<sup>[10][11][12][13][14]</sup>

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.<sup>[10][12]</sup> KBr is transparent to IR radiation.
  - Transfer the fine powder to a pellet press die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:

- Record a background spectrum of a pure KBr pellet to subtract interferences from atmospheric CO<sub>2</sub> and water.
- Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable technique for analyzing salts like **1-(4-Pyridyl)homopiperazine dihydrochloride** as it is a soft ionization method that can handle pre-existing ions in solution.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Expected Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion of the free base, [M+H]<sup>+</sup>, where M is 1-(4-Pyridyl)homopiperazine. Fragmentation patterns can provide structural information.

Table 3: Expected Mass Spectrometry Data for 1-(4-Pyridyl)homopiperazine

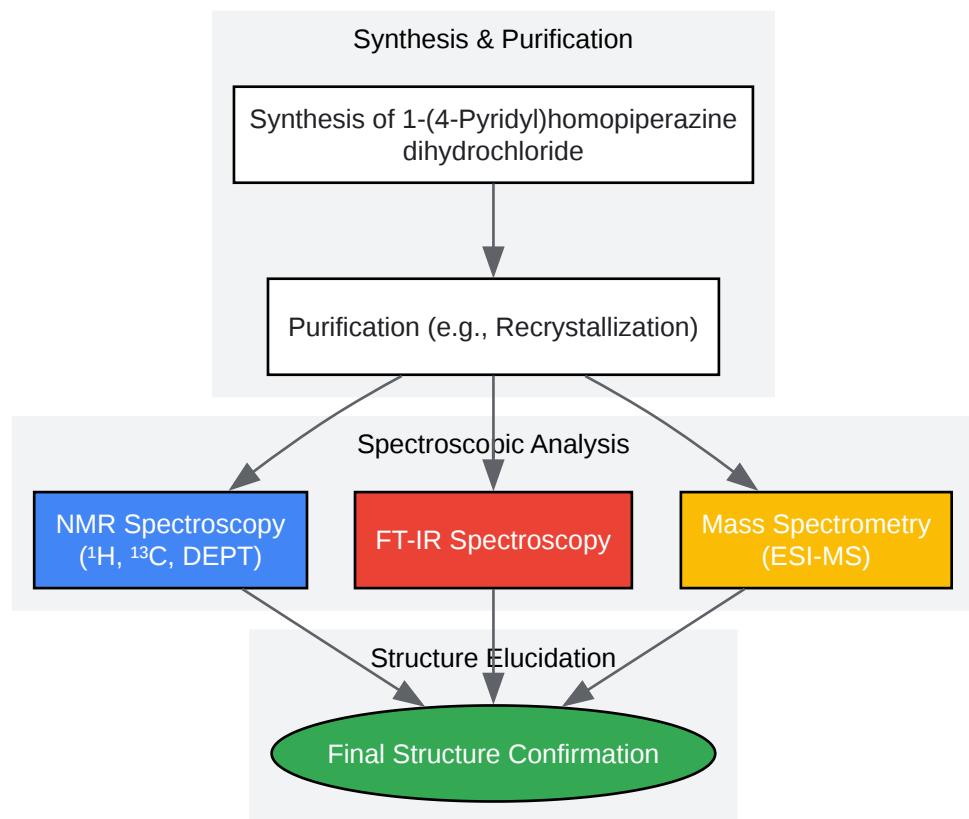
m/z Value	Assignment	Notes
~190.14	[M+H] <sup>+</sup>	Molecular ion of the free base (C <sub>10</sub> H <sub>15</sub> N <sub>3</sub> ). This would be the most prominent peak in the positive ion mode.
Varies	[M+Na] <sup>+</sup> , [M+K] <sup>+</sup>	Adducts with sodium or potassium ions may be observed.
< 190	Fragment ions	Fragmentation may involve cleavage of the homopiperazine ring or the bond connecting the two rings. Common fragments for piperazine derivatives often involve the piperazine ring system. <a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a> <a href="#">[22]</a>

## Experimental Protocol for Mass Spectrometry (ESI-MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[\[16\]](#) A small amount of a volatile acid like formic acid may be added to promote protonation.
  - Ensure the sample is fully dissolved and free of particulate matter.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20  $\mu$ L/min) using a syringe pump.[\[23\]](#)
  - Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to maximize the signal of the ion of interest and control fragmentation.[\[23\]](#)
  - For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the  $[M+H]^+$  ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

## Visualizations

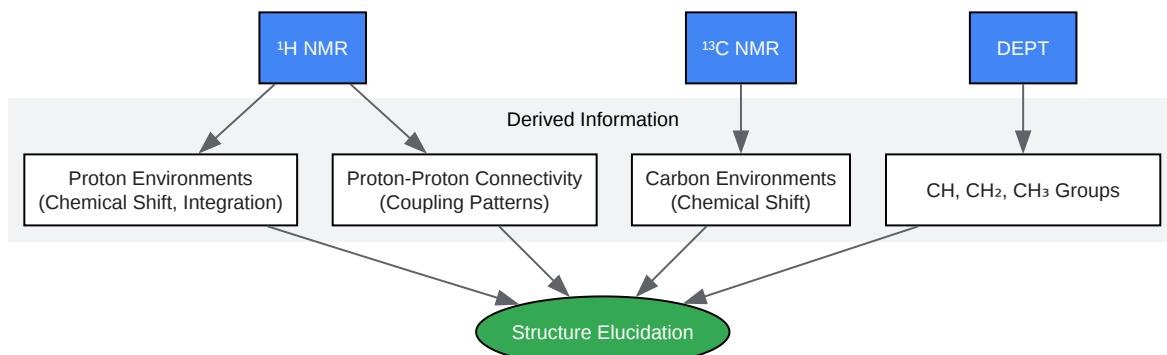
### Experimental Workflow



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Caption: Overall workflow for the synthesis and spectroscopic characterization.

## NMR Structural Elucidation Pathway



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Caption: Logical workflow for NMR-based structure elucidation.

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